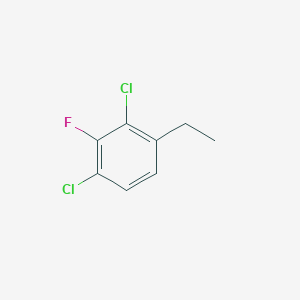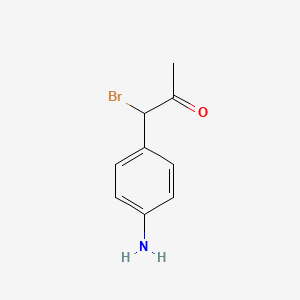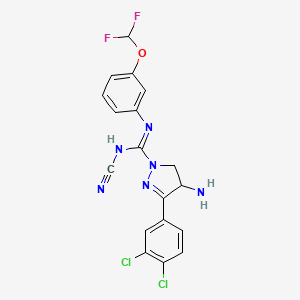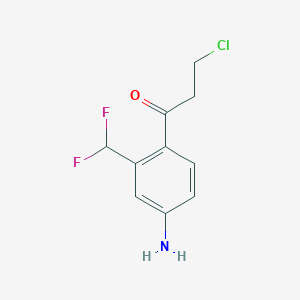
1-(4-Amino-2-(difluoromethyl)phenyl)-3-chloropropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Amino-2-(difluoromethyl)phenyl)-3-chloropropan-1-one is a chemical compound with a unique structure that includes an amino group, a difluoromethyl group, and a chloropropanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Amino-2-(difluoromethyl)phenyl)-3-chloropropan-1-one typically involves multiple steps. One common method includes the nucleophilic substitution reaction of 2-chloro-5-nitrobenzotrifluoride with an appropriate nucleophile, followed by catalytic reduction with hydrazine and Pd/C . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced catalysts and automated systems can further enhance the production process, ensuring consistent quality and minimizing waste.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Amino-2-(difluoromethyl)phenyl)-3-chloropropan-1-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The carbonyl group can be reduced to form alcohols or amines.
Substitution: The chlorine atom can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro compounds, while reduction of the carbonyl group may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-(4-Amino-2-(difluoromethyl)phenyl)-3-chloropropan-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Wirkmechanismus
The mechanism by which 1-(4-Amino-2-(difluoromethyl)phenyl)-3-chloropropan-1-one exerts its effects involves interactions with specific molecular targets. The amino and difluoromethyl groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The chloropropanone moiety can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-Amino-2-trifluoromethylphenoxy)phenyl ether: Similar in structure but with an ether linkage instead of a carbonyl group.
2,2-Bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]sulfone: Contains a sulfone group, offering different chemical properties and reactivity.
Uniqueness
1-(4-Amino-2-(difluoromethyl)phenyl)-3-chloropropan-1-one is unique due to its combination of functional groups, which provide a versatile platform for chemical modifications and applications. The presence of both an amino group and a difluoromethyl group allows for diverse interactions with biological targets, making it a valuable compound in research and industry.
Eigenschaften
Molekularformel |
C10H10ClF2NO |
|---|---|
Molekulargewicht |
233.64 g/mol |
IUPAC-Name |
1-[4-amino-2-(difluoromethyl)phenyl]-3-chloropropan-1-one |
InChI |
InChI=1S/C10H10ClF2NO/c11-4-3-9(15)7-2-1-6(14)5-8(7)10(12)13/h1-2,5,10H,3-4,14H2 |
InChI-Schlüssel |
IAOULVJWGRPHMS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1N)C(F)F)C(=O)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



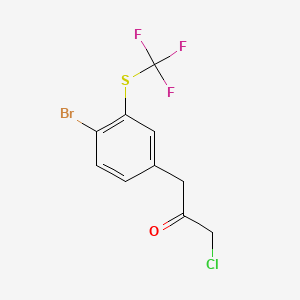
![Endo-bicyclo[3.3.1]non-6-ene-3-carboxylic acid](/img/structure/B14048007.png)
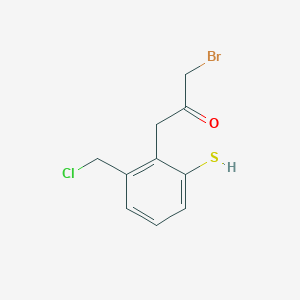
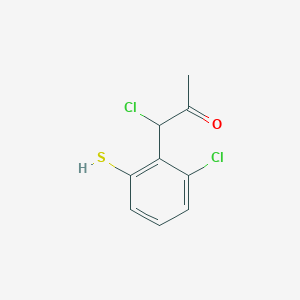
![(10S,13S)-10,13-dimethyl-2,16-di(piperidin-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B14048030.png)
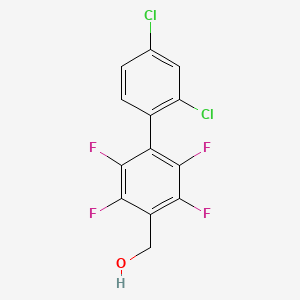
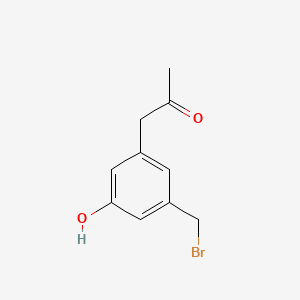
![(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophen-5-yl)methanamine](/img/structure/B14048045.png)
